molecular formula C22H23P B14158591 Phosphorane, butylidenetriphenyl- CAS No. 3728-50-5

Phosphorane, butylidenetriphenyl-

Cat. No.: B14158591
CAS No.: 3728-50-5
M. Wt: 318.4 g/mol
InChI Key: RIGUTONFWSZQSU-UHFFFAOYSA-N
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Description

Phosphorane, butylidenetriphenyl- is an organophosphorus compound with the molecular formula C22H23P. It is a type of phosphorane, which is characterized by a pentavalent phosphorus atom. This compound is notable for its role in organic synthesis, particularly in the Wittig reaction, where it is used to convert aldehydes and ketones into alkenes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorane, butylidenetriphenyl- can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base such as butyllithium. The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for phosphorane, butylidenetriphenyl- are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with adjustments for scale, efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions

Phosphorane, butylidenetriphenyl- primarily undergoes nucleophilic addition reactions, most notably the Wittig reaction. In this reaction, the phosphorane reacts with aldehydes or ketones to form alkenes .

Common Reagents and Conditions

Major Products

The major products of reactions involving phosphorane, butylidenetriphenyl- are alkenes, formed through the Wittig reaction. This reaction is highly valued for its ability to produce alkenes with precise control over the position of the double bond .

Mechanism of Action

The mechanism of action of phosphorane, butylidenetriphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate. The reaction proceeds as follows:

Comparison with Similar Compounds

Phosphorane, butylidenetriphenyl- can be compared with other phosphoranes and ylides:

Uniqueness

Phosphorane, butylidenetriphenyl- is unique due to its specific structure and reactivity, making it particularly useful in the Wittig reaction for the synthesis of alkenes with precise control over the double bond position .

Properties

CAS No.

3728-50-5

Molecular Formula

C22H23P

Molecular Weight

318.4 g/mol

IUPAC Name

butylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C22H23P/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,2-3H2,1H3

InChI Key

RIGUTONFWSZQSU-UHFFFAOYSA-N

Canonical SMILES

CCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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